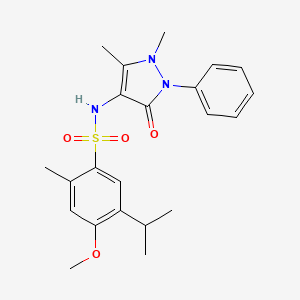

2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid.

Synthesis Analysis

Quinolines can be synthesized through various methods such as Friedländer Synthesis . A one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved through the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The structure of acetamide consists of a methyl group (CH3), a carbonyl group (C=O), and an amide group (NH2).Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with alkyl Grignard reagents . They can also undergo oxidative dehydrogenation to afford quinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine .Applications De Recherche Scientifique

Antitumor Activity

A novel series of compounds related to 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide were designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds were tested across a panel of 60 cancer cell lines by the National Cancer Institute. Certain compounds within this series showed selective activity toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, suggesting their potential as lead compounds for the development of new antitumor agents. The results highlight the importance of further modification and derivatization of these compounds to enhance their potency and selectivity as antitumor agents A. Alanazi, I. A. Al-Suwaidan, A. Abdel-Aziz, M. Mohamed, A. Elmorsy, A. El-Azab, 2013.

Vibrational Spectroscopy and Molecular Docking Studies

Detailed structural and vibrational studies were conducted on a compound closely related to 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide. The study involved FT-IR and FT-Raman spectroscopy, comparing experimental wavenumbers with theoretical values obtained from DFT calculations. The study also explored the molecular electrostatic potential, frontier molecular orbital analysis, nonlinear optical properties, and natural bond orbital analysis. Molecular docking results indicated that the compound might exhibit inhibitory activity against specific biological targets, suggesting its potential in therapeutic applications A. El-Azab, Y. Mary, C. Y. Panicker, A. Abdel-Aziz, M. El-Sherbeny, C. Alsenoy, 2016.

Therapeutic Applications in Infectious Diseases

A novel anilidoquinoline derivative structurally related to 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide demonstrated significant antiviral and antiapoptotic effects in vitro. Its therapeutic efficacy was evaluated in a Japanese encephalitis virus-infected mouse model. The compound showed a notable decrease in viral load and an increase in survival rates, suggesting its potential as a therapeutic agent in treating Japanese encephalitis and possibly other infectious diseases Joydeep Ghosh, V. Swarup, A. Saxena, Sulagna Das, A. Hazra, P. Paira, S. Banerjee, N. B. Mondal, A. Basu, 2008.

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-15-13-20(22-18-10-6-5-9-17(15)18)24-14-19(23)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRLFLKONYNXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2965691.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2965700.png)

![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965701.png)

amino}-2-methylpropanoic acid](/img/structure/B2965703.png)

![2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2965704.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)